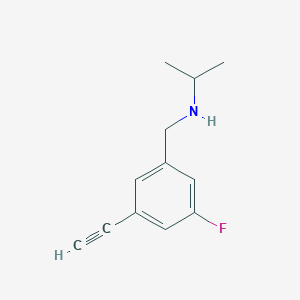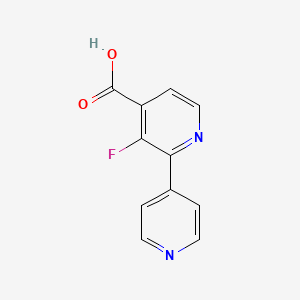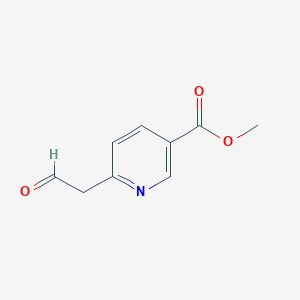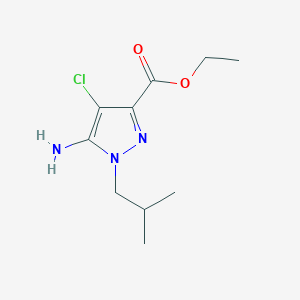
(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine is an organic compound that features a benzyl group substituted with ethynyl and fluoro groups, and an isopropylamine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine typically involves multi-step organic reactions. One possible route could include:
Starting Material: A benzyl compound with appropriate substituents.
Ethynylation: Introduction of the ethynyl group using reagents like ethynyl magnesium bromide.
Fluorination: Introduction of the fluoro group using reagents like Selectfluor.
Amination: Introduction of the isopropylamine group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the ethynyl group to an ethyl group.
Substitution: The compound could participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzyl ketone, while reduction could yield a fully saturated benzylamine.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, the compound might be used to study the effects of ethynyl and fluoro substituents on biological activity.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the ethynyl, fluoro, and isopropylamine groups.
Comparación Con Compuestos Similares
Similar Compounds
(3-Ethynyl-5-fluoro-benzyl)-methyl-amine: Similar structure but with a methyl group instead of isopropylamine.
(3-Ethynyl-5-chloro-benzyl)-isopropyl-amine: Similar structure but with a chloro group instead of fluoro.
(3-Ethynyl-5-fluoro-phenyl)-isopropyl-amine: Similar structure but with a phenyl group instead of benzyl.
Uniqueness
The unique combination of ethynyl, fluoro, and isopropylamine groups in (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H14FN |
|---|---|
Peso molecular |
191.24 g/mol |
Nombre IUPAC |
N-[(3-ethynyl-5-fluorophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H14FN/c1-4-10-5-11(7-12(13)6-10)8-14-9(2)3/h1,5-7,9,14H,8H2,2-3H3 |
Clave InChI |
GTUTYWYIKPVQHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=CC(=CC(=C1)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















